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Compound of Interest

Compound Name: 2-Dodecanol, (R)-

Cat. No.: B12079602

An In-depth Technical Guide to the Spectroscopic Data of (R)-2-Dodecanol

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-dodecanol,
a chiral secondary alcohol. The information presented is essential for researchers, scientists,
and professionals in drug development for the purpose of structural elucidation and
characterization. The spectroscopic data for the (R)-enantiomer is presented, noting that
standard NMR, IR, and MS techniques do not differentiate between enantiomers; the data is
representative of 2-dodecanol in general.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-2-dodecanol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (R)-2-Dodecanol (500 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.80 m 1H H-2 (CH-OH)
~1.65 m 2H H-3 (CH2)
~1.27 m 16H H-4 to H-11 (-(CH2)s-)
~1.19 d 3H H-1 (CHs)
~0.89 t 3H H-12 (CHs)

Data is compiled from various sources and represents typical values.[1][2]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for (R)-2-Dodecanol

Chemical Shift (6) ppm Assignment
~68.2 C-2 (CH-OH)
~39.6 C-3

~31.9 C-10

~29.7 C-41t0C-9
~25.9 C-11

~23.5 C-1

~14.1 C-12

Data is compiled from various sources and represents typical values.[3]

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for (R)-2-Dodecanol
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-

~3300-3500 Strong, Broad bonded)

~2920 Strong C-H stretch (alkane)
~2850 Strong C-H stretch (alkane)
~1465 Medium C-H bend (alkane)
~1110 Strong C-O stretch

Data is compiled from various sources and represents typical values.[4][5][6][7][8][9]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (R)-2-Dodecanol

m/z Relative Intensity Assignment

186 Low [M]* (Molecular lon)

168 Low [M-H20]*

45 High [CH3CHOH]* (alpha-cleavage)

Data is compiled from various sources and represents typical values.[10][11][12] The molecular
ion peak for secondary alcohols is often of low intensity or absent.[10][13] The base peak is
frequently the result of alpha-cleavage.[10] Another common fragmentation pathway for
alcohols is the loss of water (dehydration).[10][12]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: A sample of approximately 5-10 mg of (R)-2-dodecanol is dissolved in
about 0.7 mL of a deuterated solvent, typically chloroform-d (CDClIs), in a 5 mm NMR tube.

 Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.

[2]
e 'H NMR Acquisition:
o The spectrometer is tuned to the proton frequency.
o A standard one-pulse sequence is used to acquire the spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-
2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise
ratio.

o The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase
and baseline corrected. Chemical shifts are referenced to the residual solvent peak
(CHCIs at 7.26 ppm).

e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon frequency.

o A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each
carbon.

o Awider spectral width (e.g., 0-220 ppm) is used.

o Alonger relaxation delay and a greater number of scans are typically required due to the
lower natural abundance of 13C and its longer relaxation times.

o Chemical shifts are referenced to the solvent peak (CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like (R)-2-dodecanol, the spectrum can be obtained
neat. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).
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Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a
drop of the liquid directly on the ATR crystal.[14]

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

[e]

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.[14]

o

The sample is placed in the beam path.

[¢]

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm~1).

[¢]

The final spectrum is presented as transmittance or absorbance as a function of
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for a volatile liquid like 2-dodecanol. A dilute solution of the
sample in a volatile solvent is injected into the GC.

« lonization: Electron lonization (El) is a common method for alcohols. The sample molecules
are bombarded with high-energy electrons (typically 70 eV), causing ionization and
fragmentation.[15]

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, and a mass spectrum is
generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic
techniques and the structural information they provide for (R)-2-dodecanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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